molecular formula C9H7N3 B1452963 2-Methyl-2H-indazole-4-carbonitrile CAS No. 1159511-45-1

2-Methyl-2H-indazole-4-carbonitrile

Cat. No.: B1452963
CAS No.: 1159511-45-1
M. Wt: 157.17 g/mol
InChI Key: IXVBGVWMIAYPNJ-UHFFFAOYSA-N
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Description

“2-Methyl-2H-indazole-4-carbonitrile” is a derivative of indazole . Indazole is an important heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazoles are synthesized through various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Pyrolysis and Rearrangement Studies

Flash pyrolysis of certain isoxazolones, including compounds related to 2-Methyl-2H-indazole-4-carbonitrile, has been studied to understand their behavior under high temperatures. This process leads to the formation of isocyanoamines, which can rearrange to form indazoles, an important class of compounds in medicinal chemistry (Reichen & Wentrup, 1976).

Synthetic Applications

Research has demonstrated the synthesis of various 1,2,3-triazoles using a process involving acidic hydrolysis. These triazoles, closely related to this compound, have been used to create a range of derivatives for potential applications in various fields, including pharmaceuticals (Albert, 1973).

Corrosion Inhibition

Certain pyranopyrazole derivatives, structurally similar to this compound, have been synthesized and investigated as corrosion inhibitors for metals. This research is vital in understanding how such compounds can protect metals from corrosion, particularly in acidic environments (Yadav et al., 2016).

Anticancer Drug Discovery

The synthesis of 1H-1,2,3-triazole-4-carbonitriles, closely related to this compound, has been explored for creating combinatorial libraries in anticancer drug discovery. This highlights the potential role of such compounds in developing new anticancer medications (Sekh et al., 2021).

Catalytic Synthesis

Research on metal-free cascade reactions has led to the synthesis of novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These reactions, which are related to the chemical structure of this compound, are important for synthesizing biologically active compounds (Li et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-Methyl-2H-indazole-6-boronic acid”, mentions that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit specific enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The compound’s interaction with these enzymes can lead to significant biochemical changes, impacting various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indazole derivatives, including this compound, exhibit anti-proliferative effects on various human cancer cell lines, such as HL60, KB, SMMC-7721, HCT116, and A549 . These effects are mediated through the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy and potency. Long-term studies have also indicated potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions mediated by cytochrome P450 enzymes . These reactions lead to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of certain functional groups on the compound can facilitate its localization to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.

Properties

IUPAC Name

2-methylindazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBGVWMIAYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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